

Solubility of 3-Hydroxyoctanal in different organic solvents

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Compound of Interest

Compound Name: 3-Hydroxyoctanal

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An In-depth Technical Guide to the Solubility of **3-Hydroxyoctanal** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-hydroxyoctanal**, a bifunctional molecule with potential applications in pharmaceutical synthesis and as a chemical intermediate.^[1] Understanding its solubility in various organic solvents is critical for its application in organic synthesis, formulation development, and drug discovery processes.^{[2][3][4][5]} Poor solubility can impede reaction kinetics, limit formulation options, and result in poor bioavailability for drug candidates.^{[4][6]}

While specific quantitative solubility data for **3-hydroxyoctanal** is not readily available in published literature, this guide equips researchers with a detailed experimental protocol to determine its solubility in relevant organic solvents.

Data Presentation: Solubility of 3-Hydroxyoctanal

The following table provides a structured template for recording experimentally determined solubility data for **3-hydroxyoctanal** in various organic solvents at a specified temperature. Researchers can populate this table with their findings to facilitate easy comparison and analysis.

Organic Solvent	Temperature (°C)	Solubility (g/L)	Molar Solubility (mol/L)
e.g., Ethanol	25		
e.g., Dichloromethane	25		
e.g., Ethyl Acetate	25		
e.g., Acetone	25		
e.g., Methanol	25		
e.g., Toluene	25		

Note: The molecular weight of **3-hydroxyoctanal** (C₈H₁₆O₂) is approximately 144.21 g/mol .
[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the saturation shake-flask method, a gold standard for determining thermodynamic equilibrium solubility, coupled with UV-Vis spectrophotometry for concentration analysis.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

1. Materials and Reagents:

- **3-Hydroxyoctanal** (high purity)
- Selected organic solvents (analytical grade or higher), for example:
 - Ethanol
 - Dichloromethane
 - Ethyl Acetate
 - Acetone

- Methanol
- Volumetric flasks
- Pipettes
- Glass vials with screw caps
- Syringe filters (solvent-compatible, e.g., PTFE, 0.22 μm)
- Syringes

2. Instrumentation:

- Analytical balance
- Shaking incubator or orbital shaker with temperature control
- UV-Vis spectrophotometer
- Quartz cuvettes

3. Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination.

4. Detailed Methodologies:

Part A: Preparation of Calibration Curve

A calibration curve is essential for determining the concentration of an unknown sample based on its absorbance.^{[14][15][16]}

- Prepare a Stock Solution: Accurately weigh a known mass of **3-hydroxyoctanal** and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to create a stock solution of known concentration.
- Prepare Standard Solutions: Perform a series of dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.^[14]

- Measure Absorbance:
 - Set the UV-Vis spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λ_{max}) for **3-hydroxyoctanal** in the specific solvent.
 - Use the pure solvent as a blank to zero the spectrophotometer.[\[14\]](#)
 - Measure the absorbance of each standard solution at the determined λ_{max} .[\[16\]](#)
- Construct the Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). An R^2 value close to 1.0 indicates a good linear fit.[\[15\]](#)[\[17\]](#)

Part B: Solubility Determination (Shake-Flask Method)

- Prepare Saturated Solutions: Add an excess amount of **3-hydroxyoctanal** to a series of glass vials, ensuring there is undissolved solid present.[\[11\]](#)[\[13\]](#)
- Add Solvent: Add a known volume of the selected organic solvent to each vial.
- Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[\[12\]](#)
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials.[\[11\]](#)[\[12\]](#)
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[\[10\]](#)

Part C: Concentration Analysis and Solubility Calculation

- Dilution (if necessary): Dilute the filtered saturated solution with the same organic solvent to ensure its absorbance falls within the linear range of the calibration curve.

- **Measure Absorbance:** Measure the absorbance of the diluted (or undiluted) sample at the previously determined λ_{max} .
- **Calculate Concentration:** Use the equation from the calibration curve ($y = mx + c$) to calculate the concentration of **3-hydroxyoctanal** in the analyzed sample. Remember to account for any dilution factor.
- **Express Solubility:** The calculated concentration represents the solubility of **3-hydroxyoctanal** in that solvent at the specified temperature. Report the value in appropriate units, such as g/L and mol/L.

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